molecular formula C16H17NO2 B14254548 2-(3-Ethoxyanilino)-1-phenylethan-1-one CAS No. 178910-19-5

2-(3-Ethoxyanilino)-1-phenylethan-1-one

Cat. No.: B14254548
CAS No.: 178910-19-5
M. Wt: 255.31 g/mol
InChI Key: QTPZILQFNZWWNP-UHFFFAOYSA-N
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Description

2-(3-Ethoxyanilino)-1-phenylethan-1-one is an organic compound with a complex structure that includes an ethoxy group attached to an aniline moiety, which is further connected to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyanilino)-1-phenylethan-1-one typically involves the reaction of 3-ethoxyaniline with a suitable acylating agent, such as phenylacetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyanilino)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the aniline moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-(3-Ethoxyanilino)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyanilino)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may exert its effects through the inhibition or activation of these targets, resulting in various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxyaniline: A simpler analog with similar structural features but lacking the phenylethanone moiety.

    N-Phenylacetamide: Another related compound with a different substitution pattern on the aniline ring.

Uniqueness

2-(3-Ethoxyanilino)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

178910-19-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(3-ethoxyanilino)-1-phenylethanone

InChI

InChI=1S/C16H17NO2/c1-2-19-15-10-6-9-14(11-15)17-12-16(18)13-7-4-3-5-8-13/h3-11,17H,2,12H2,1H3

InChI Key

QTPZILQFNZWWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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